![molecular formula C18H25F3N4O B2549592 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide CAS No. 1775492-60-8](/img/structure/B2549592.png)
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide is a novel chemical entity that is likely to possess a complex molecular structure featuring a cyclohexane ring, a piperidine ring, and a pyrimidine ring with trifluoromethyl and methyl substituents. Although the specific compound is not directly mentioned in the provided papers, similar compounds with heterocyclic structures and various substituents have been synthesized and studied for their potential biological activities and interactions with biological targets .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that include the formation of the core heterocyclic structure followed by the introduction of various substituents. For instance, the synthesis of a pyrido[2,3-d]pyrimidin-6-yl derivative was achieved using NMR, FT-IR, and MS techniques, and the structure was confirmed by single crystal X-ray diffraction . Similar synthetic strategies could be applied to the target compound, with specific adjustments to incorporate the trifluoromethyl and methyl groups at the appropriate positions on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic methods like NMR and X-ray crystallography. Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict and confirm the molecular geometry . The molecular structure of the target compound would likely be characterized by the spatial arrangement of the rings and the electronic distribution influenced by the electronegative trifluoromethyl group.
Chemical Reactions Analysis
Compounds with pyrimidine cores can undergo various chemical reactions, including cyclization and ring cleavage, depending on the substituents and reaction conditions . The reactivity of the target compound could be influenced by the presence of the trifluoromethyl group, which is known to affect the electronic properties of the molecule. The synthesis and reactions of similar compounds have been explored to produce new derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as hydrophobic groups like the trifluoromethyl group, can influence solubility, melting point, and other physicochemical parameters. The crystal packing is often influenced by intermolecular interactions such as C–H⋯N, C–H⋯π, and π⋯π contacts, which can affect the compound's stability and solid-state behavior .
Applications De Recherche Scientifique
Synthesis and Anticancer Applications
Research has highlighted the synthesis of novel derivatives of the compound and their significant anti-angiogenic and DNA cleavage activities, suggesting potential applications as anticancer agents. Studies demonstrate that certain derivatives can efficiently block the formation of blood vessels in vivo and exhibit potent cytotoxic effects, indicating their promise in cancer therapy (Vinaya et al., 2017).
Antimicrobial and Anti-Inflammatory Properties
Further investigations into the compound's derivatives have revealed antimicrobial and anti-inflammatory activities. Synthesis of benzodifuranyl derivatives, for example, has shown promise in addressing inflammatory conditions and pain, underscoring the compound's potential in developing new therapeutic options for managing inflammation and related disorders (A. Abu‐Hashem et al., 2020).
Contribution to Novel Heterocyclic Compounds
The compound also serves as a key building block in the synthesis of diverse heterocyclic structures, contributing to the development of new materials and molecules with unique properties. This includes the synthesis of polyamides containing uracil and adenine, which have applications in polymer science and materials engineering, highlighting the compound's versatility beyond pharmaceutical applications (M. Hattori & M. Kinoshita, 1979).
Enabling Advanced Drug Discovery
The compound and its derivatives play a critical role in the discovery and development of new drugs, including tyrosine kinase inhibitors for treating chronic conditions like myelogenous leukemia. This showcases the compound's importance in advancing drug discovery and offering new hope for patients with challenging diseases (Aishen Gong et al., 2010).
Propriétés
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N4O/c1-12-22-15(18(19,20)21)11-16(23-12)25-9-7-14(8-10-25)24-17(26)13-5-3-2-4-6-13/h11,13-14H,2-10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMGGQQHMYSGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCCCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide](/img/structure/B2549509.png)
![2-[[1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2549510.png)
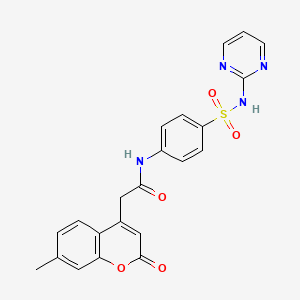
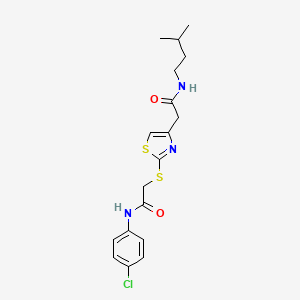
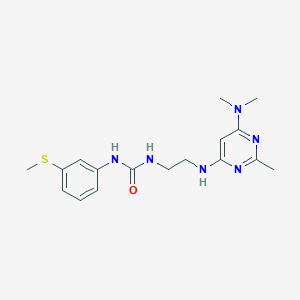
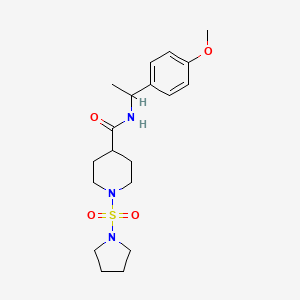

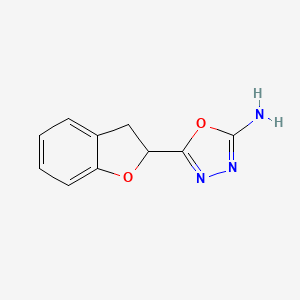
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)
![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)
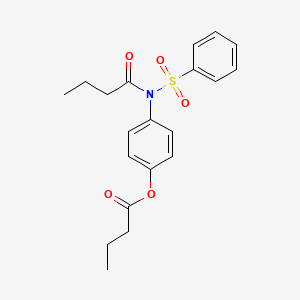
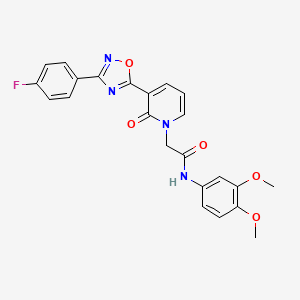
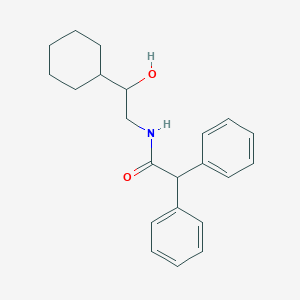
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2549532.png)